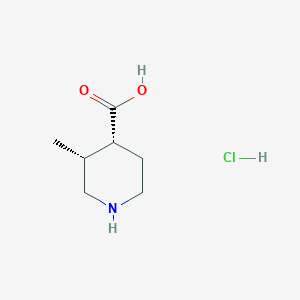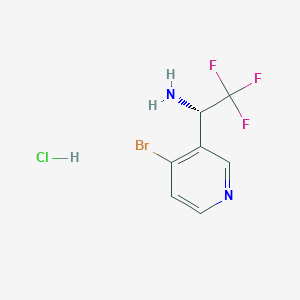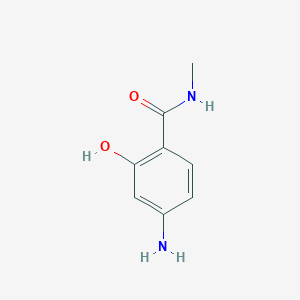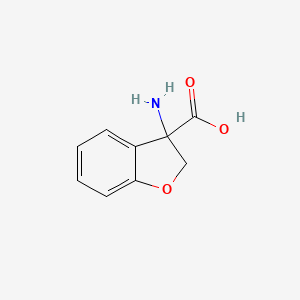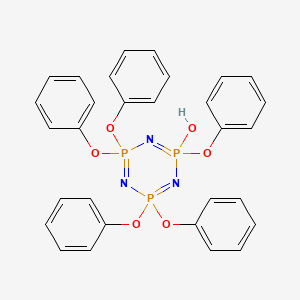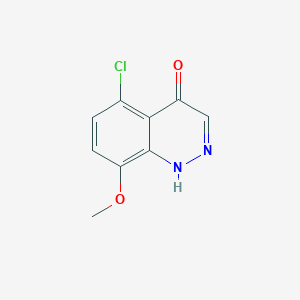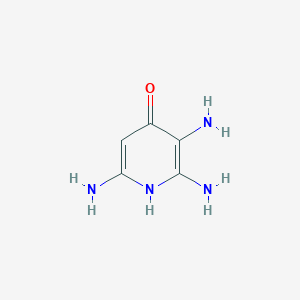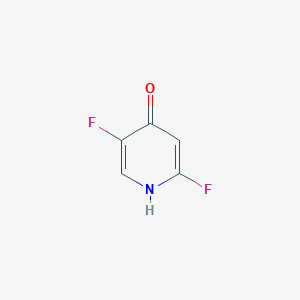
2,5-Difluoropyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H3F2NO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of 2,5-Difluoropyridin-4-ol may involve scalable processes such as the chlorination of 2-aminopyridine followed by diazotization and Sandmeyer reaction to introduce fluorine atoms . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,5-Difluoropyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in the development of biologically active molecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic resistance and bioavailability.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoropyridin-4-ol involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoropyridine: Similar in structure but lacks the hydroxyl group.
2,6-Difluoropyridine: Another fluorinated pyridine with different fluorine atom positions.
3,5-Difluoropyridine: Fluorine atoms are positioned differently on the pyridine ring.
Uniqueness
2,5-Difluoropyridin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H3F2NO |
|---|---|
Peso molecular |
131.08 g/mol |
Nombre IUPAC |
2,5-difluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) |
Clave InChI |
JEMJBOJSIIKYQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)

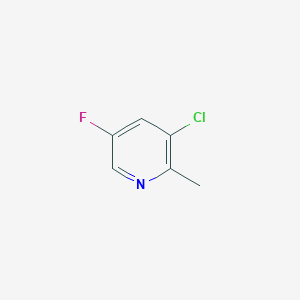

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)


